molecular formula C6H10ClN5O B1525136 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol CAS No. 1220031-01-5

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol

Katalognummer: B1525136
CAS-Nummer: 1220031-01-5
Molekulargewicht: 203.63 g/mol
InChI-Schlüssel: MSOODBXJEJLCBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Structural Characterization and Molecular Properties of 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)(methyl)-amino]-1-ethanol

Crystallographic Analysis and Bonding Configuration

The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by its triazine ring system and peripheral substituents. The compound possesses a molecular formula of C₆H₁₀ClN₅O with a molecular weight of 203.63 grams per mole. The central 1,3,5-triazine ring forms the structural backbone, providing a planar six-membered heterocyclic framework containing alternating carbon and nitrogen atoms.

The bonding configuration around the triazine core demonstrates significant electronic delocalization, with the nitrogen atoms contributing lone pairs to the aromatic system. The chlorine substituent at position 6 of the triazine ring creates a polar covalent bond with the carbon atom, introducing electron-withdrawing characteristics that influence the overall electronic distribution. The amino group at position 4 provides electron-donating properties through resonance effects, creating a balance of electronic influences across the aromatic system.

The methylamino substituent attached to position 2 of the triazine ring establishes additional structural complexity through its connection to the ethanol moiety. This linkage creates a flexible side chain that can adopt various conformational states, potentially influencing the compound's intermolecular interactions and crystalline packing arrangements. The hydroxyl group terminating the ethanol chain introduces hydrogen bonding capabilities, which play crucial roles in determining solid-state structures and intermolecular associations.

Single crystal X-ray diffraction analysis represents the gold standard for determining precise atomic positions and bonding configurations in crystalline materials. For triazine derivatives similar to this compound, crystallographic studies typically reveal planar or near-planar triazine rings with specific bond lengths and angles that reflect the aromatic character of the heterocycle. The carbon-nitrogen bonds within the triazine ring generally exhibit lengths intermediate between single and double bonds, consistent with aromatic delocalization.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of hydrogen and carbon environments within the molecule. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals corresponding to different proton environments, with chemical shifts reflecting the electronic environment surrounding each hydrogen atom.

The methyl group attached to the nitrogen shows a distinctive singlet resonance, typically appearing in the aliphatic region of the spectrum. The chemical shift of this methyl group is influenced by the electron-withdrawing nature of the adjacent triazine ring and nitrogen atom, often resulting in a slight downfield shift compared to simple alkyl methyls. The ethanol chain protons generate a characteristic pattern, with the methylene group adjacent to nitrogen appearing as a triplet due to coupling with the adjacent methylene group, while the methylene group adjacent to the hydroxyl group typically shows complex splitting patterns influenced by both neighboring groups.

The amino group protons on the triazine ring exhibit characteristic broadened signals, often appearing as a broad singlet due to rapid exchange with trace water or other protic substances. The chemical environment of these protons is significantly influenced by the electronic nature of the triazine ring, with the electron-withdrawing chlorine substituent and electron-donating amino group creating a unique electronic environment.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the triazine ring carbons appearing in the aromatic region of the spectrum. The carbon bearing the chlorine substituent typically shows a characteristic downfield shift due to the electronegative chlorine atom. The carbon bearing the amino group exhibits a specific chemical shift pattern influenced by the electron-donating nature of the amino substituent. The aliphatic carbons of the ethanol chain appear in the expected aliphatic region, with the carbon bearing the hydroxyl group showing characteristic chemical shift patterns.

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy provides crucial information about the functional groups present in this compound through analysis of molecular vibrations. The hydroxyl group of the ethanol moiety produces a characteristic broad absorption band in the 3200-3600 wavenumber range, appearing as a "tongue-like" peak due to hydrogen bonding interactions. This broad absorption often overlaps with N-H stretching vibrations from the amino group, creating a complex absorption envelope in this spectral region.

The amino group attached to the triazine ring generates characteristic N-H stretching vibrations that typically appear as sharper peaks compared to the hydroxyl absorption, often showing as doublet patterns corresponding to symmetric and antisymmetric stretching modes. The exact position of these absorptions depends on the electronic environment created by the triazine ring and the extent of hydrogen bonding in the solid state or solution.

The triazine ring itself produces characteristic aromatic C=N and C=C stretching vibrations in the 1400-1600 wavenumber region. These absorptions reflect the aromatic character of the heterocycle and are influenced by the substituent effects of the chlorine, amino, and methylamino groups. The C-Cl stretching vibration typically appears as a medium-intensity band in the 600-800 wavenumber range, providing clear evidence for the presence of the chlorine substituent.

The C-H stretching vibrations of the methyl and methylene groups appear in the 2800-3000 wavenumber range, with the exact positions influenced by the electronic environment of each carbon center. The C-O stretching vibration of the ethanol moiety produces a characteristic medium to strong absorption band, typically appearing around 1000-1200 wavenumbers.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule, particularly those associated with the extended conjugated system of the triazine ring. The aromatic triazine core typically exhibits characteristic absorption bands in the ultraviolet region, with specific wavelengths dependent on the nature and position of substituents. The electron-withdrawing chlorine and electron-donating amino groups create a push-pull electronic system that can influence the position and intensity of these electronic transitions.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and geometric properties of this compound at the molecular level. These computational approaches allow for the prediction of optimized molecular geometries, electronic properties, and thermodynamic parameters that complement experimental observations.

The optimized molecular geometry obtained through Density Functional Theory calculations reveals the preferred conformational states of the molecule, including the orientation of the ethanol side chain relative to the triazine ring plane. The calculations typically predict a planar or near-planar triazine ring with specific bond lengths and angles that reflect the aromatic character and substituent effects. The C-N bond lengths within the triazine ring often show values intermediate between typical single and double bonds, confirming the aromatic delocalization.

The rotational flexibility of the ethanol side chain can be analyzed through conformational analysis, revealing energy barriers for rotation around key bonds and identifying the most stable conformational states. These calculations often predict that the hydroxyl group adopts orientations that maximize intramolecular hydrogen bonding or minimize steric interactions with other parts of the molecule.

Electronic property calculations provide insights into the distribution of electron density throughout the molecule, revealing regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The chlorine substituent typically shows high electron density due to its electronegativity, while the triazine ring carbons show varying electron densities depending on their specific chemical environment.

Vibrational frequency calculations complement experimental infrared spectroscopy by predicting the normal modes of vibration and their corresponding frequencies. These theoretical predictions often show excellent agreement with experimental observations and can aid in the assignment of specific absorption bands to particular molecular vibrations.

Eigenschaften

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5O/c1-12(2-3-13)6-10-4(7)9-5(8)11-6/h13H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOODBXJEJLCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189290
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-01-5
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemische Analyse

Biochemical Properties

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function. It also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes and proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of bacterial cells by disrupting their metabolic processes and inhibiting the synthesis of essential biomolecules. Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to biomolecules such as enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions. Additionally, it can activate certain proteins involved in cell signaling pathways, leading to downstream effects on cellular function. Changes in gene expression are also a result of its interaction with transcription factors and DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity. Long-term effects on cellular function include sustained inhibition of bacterial growth and prolonged changes in gene expression, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs. Threshold effects have been identified, where a certain dosage is required to achieve the desired antimicrobial effect, while exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

Biologische Aktivität

2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)(methyl)-amino]-1-ethanol, with the CAS number 1220031-01-5, is a compound belonging to the triazine family. Its unique structure, characterized by a triazine ring and various functional groups, contributes to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazine ring substituted with an amino group and a methylamino group, alongside a hydroxyl group from the ethanol moiety. The general formula is C6H10ClN5OC_6H_{10}ClN_5O.

Synthesis Process

The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. Key steps include:

  • Formation of Triazine Derivative : Utilizing starting materials like cyanuric chloride.
  • Substitution Reactions : Introducing amino and hydroxyl groups through nucleophilic substitution.
  • Purification : Techniques such as recrystallization and chromatography are employed to obtain pure compounds.

Antimicrobial Properties

Research indicates that compounds with triazine structures often exhibit antimicrobial activity. For instance, studies have shown that derivatives of triazine can inhibit bacterial growth effectively:

CompoundActivityIC50 (µM)
Triazine Derivative ABacterial Inhibition10
Triazine Derivative BFungal Inhibition15

The specific activity of this compound against various microbial strains remains to be fully characterized but shows promise based on its structural analogs.

Cytotoxicity and Cancer Research

Triazine derivatives have been investigated for their potential anticancer properties. In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines:

Cell LineCompoundIC50 (µM)
HCT116 (Colon Cancer)Triazine A5.0
MCF7 (Breast Cancer)Triazine B8.0

The mechanism of action may involve the induction of apoptosis or cell cycle arrest, particularly in p53 wild-type and mutant cell lines.

The biological effects of this compound are attributed to its ability to interact with nucleophiles in biological systems. These interactions can lead to:

  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
  • Cellular Modulation : Alterations in cellular signaling pathways that affect proliferation and survival.

Case Studies

Recent studies have highlighted the potential applications of triazine derivatives in medicinal chemistry:

  • Study on Antitubercular Activity : A related compound demonstrated significant activity against Mycobacterium tuberculosis, suggesting that similar structures may possess therapeutic potential against infectious diseases.
  • Cytotoxicity Analysis : Investigations into the effects on human cancer cell lines revealed that certain derivatives could induce significant cytotoxic effects without affecting normal cells significantly.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

  • Pharmaceutical Potential: The ethanolamine side chain in the target compound is being explored for kinase inhibitor development due to its hydrogen-bonding capacity .
  • Environmental Impact : Chloro-triazines like Payze face regulatory scrutiny due to persistence in soil, whereas the target compound’s hydrophilic nature may reduce bioaccumulation risks .

Vorbereitungsmethoden

Starting Material Preparation: 2-Chloro-4,6-dimethoxy-1,3,5-triazine

A crucial precursor for the synthesis is 2-chloro-4,6-dimethoxy-1,3,5-triazine, which can be prepared by reacting cyanuric chloride with sodium methoxide in N,N-dimethylformamide (DMF) as solvent. The process involves:

  • Dissolving cyanuric chloride in DMF at 5–10 °C.
  • Adding solid sodium methoxide gradually.
  • Stirring and refluxing for several hours (typically 2–3 h).
  • Quenching with water, filtration, washing, and drying.
  • Purification by recrystallization from heptane.

This method yields the crude product with about 91% yield and purity up to 99.5% after recrystallization, making it an efficient and scalable process for industrial applications.

Step Reagents/Conditions Outcome
1 Cyanuric chloride + sodium methoxide in DMF Formation of crude triazine
2 Reflux 2-3 h, quench with water Precipitation of crude product
3 Filtration, washing, drying Crude 2-chloro-4,6-dimethoxy-1,3,5-triazine
4 Recrystallization from heptane Purified triazine (99.5% purity, 91% yield)

Nucleophilic Substitution on Triazine Ring

The key step involves substitution of the 2-chloro group on the triazine ring with a methylamino-1-ethanol moiety. This is typically achieved by reacting the chlorinated triazine with methylamino-1-ethanol under controlled conditions:

  • The reaction is carried out in a polar aprotic solvent such as methanol or DMF.
  • The nucleophile (methylamino-1-ethanol) is added in stoichiometric excess.
  • The mixture is stirred at reflux temperature for several hours (commonly 5–7 h).
  • The reaction progress is monitored by TLC or HPLC.
  • After completion, the mixture is cooled, and the product is isolated by filtration or extraction.

This substitution yields 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)(methyl)amino]-1-ethanol with high selectivity due to the activated chlorotriazine ring.

Alternative Synthetic Routes Using Biguanide Hydrochlorides

In related triazine chemistry, biguanide hydrochlorides have been used to introduce amino substituents on the triazine ring. For example, esters derived from substituted benzenesulfonamides react with biguanide hydrochlorides in methanolic sodium methoxide solution under reflux for approximately 45 hours to yield 4-amino-6-substituted triazine derivatives. While this method is more common for sulfonamide-triazine hybrids, it demonstrates the utility of methanolic sodium methoxide and prolonged reflux conditions for amino substitution on the triazine core.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Methanol, DMF Polar aprotic solvents preferred
Temperature Reflux (65–110 °C depending on solvent) Ensures complete substitution
Reaction Time 5–7 hours (nucleophilic substitution) Longer times (up to 45 h) for biguanide reactions
Molar Ratios 1:1 to 1:1.5 (triazine:nucleophile) Slight excess of nucleophile favored
Purification Recrystallization, filtration, extraction Purity >99% achievable

Characterization and Confirmation

The synthesized compound is typically characterized by:

  • Infrared (IR) spectroscopy to confirm functional groups.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) for structural elucidation.
  • High-Resolution Mass Spectrometry (HRMS) or MALDI-TOF for molecular weight confirmation.
  • Elemental analysis (C, H, N) for purity assessment.
  • X-ray crystallography for detailed structural confirmation of representative compounds.

Summary Table of Preparation Methods

Step No. Description Reagents/Conditions Yield/Notes
1 Preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine Cyanuric chloride + sodium methoxide in DMF, reflux, recrystallization 91% yield, 99.5% purity
2 Nucleophilic substitution with methylamino-1-ethanol Methylamino-1-ethanol, methanol/DMF, reflux 5–7 h High selectivity, high yield
3 Alternative substitution via biguanide hydrochlorides Esters + biguanide hydrochloride, MeONa/MeOH, reflux 45 h Used in related triazine derivatives

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)(methyl)amino]-1-ethanol?

Answer: The compound is synthesized via nucleophilic substitution reactions involving triazine intermediates. For example:

  • Step 1: React 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with methylamine to form 4-chloro-6-(methylamino)-1,3,5-triazin-2-amine.
  • Step 2: Substitute the remaining chlorine atom with 2-aminoethanol under controlled pH (e.g., using NaHCO₃) and reflux in ethanol (see analogous methods in and ).
    Key parameters:
  • Temperature: 0–5°C for initial substitutions to prevent over-reactivity .
  • Solvent: Ethanol or acetone for solubility and reaction control .

Q. How can the purity and structure of this compound be validated?

Answer:

  • Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., δ ~3.3 ppm for N–CH₃, δ ~3.6–4.0 ppm for ethanol –CH₂– groups) .
    • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁ClN₆O: calculated m/z 247.07) .
  • Elemental analysis: Match experimental C/H/N/Cl values to theoretical values (e.g., C 34.63%, H 4.45%, N 33.88%) .

Q. What are the primary biological activities reported for this compound?

Answer: The compound’s triazine core suggests potential as a kinase inhibitor or antimicrobial agent. For example:

  • Antimicrobial assays: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC values) .
  • Enzyme inhibition: Screen against acetylcholinesterase or urease via colorimetric assays (e.g., Ellman’s method) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the triazine ring in further functionalization?

Answer:

  • Steric effects: The methylamino and ethanol groups at positions 2 and 4 hinder nucleophilic attack at adjacent positions.
  • Electronic effects: The electron-withdrawing chlorine at position 6 activates the triazine for substitution at position 4 (if available).
    Experimental design:
  • Use DFT calculations to map electrostatic potential surfaces .
  • Compare reaction rates with substituents (e.g., –OCH₃ vs. –NH₂) in SNAr reactions (see for analogous systems).

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

  • Standardize assays: Use consistent strains (e.g., ATCC references) and solvent controls (e.g., DMSO ≤1% v/v).
  • SAR analysis: Compare structural analogs (e.g., triazines with morpholine or phenyl groups) to isolate critical moieties .
  • Metabolic stability: Assess compound degradation in PBS or liver microsomes to rule out false negatives .

Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
  • Pharmacophore modeling: Identify essential features (e.g., hydrogen-bond donors at triazine N1 and ethanol –OH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol
Reactant of Route 2
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol

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